4-Nitrophenylhydrazine
Overview
Description
4-Nitrophenylhydrazine is a member of the phenylhydrazine class, characterized by a phenylhydrazine structure substituted at the 4-position by a nitro group. This compound is known for its orange-red crystalline appearance and is primarily used as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
4-Nitrophenylhydrazine, also known as (4-Nitrophenyl)hydrazine, is a member of the class of phenylhydrazines
Mode of Action
It is synthesized from the diazonium salt of 4-nitroaniline . The mechanisms suggest that hydrochloric acid (HCl) is used, and the chloride ion bonds to the diazonium ion. Then, sodium sulfite (Na2SO3) and tin(II) chloride (SnCl2) are used to convert this into this compound .
Biochemical Pathways
It is known to be used as a reagent for ketones and aliphatic aldehydes , suggesting that it may interact with these compounds in biochemical pathways.
Result of Action
It is known to be a mutagen , an agent that increases the frequency of mutations above the normal background level, usually by interacting directly with DNA and causing it damage, including base substitution .
Action Environment
The action of this compound can be influenced by environmental factors. It is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . It is also sensitive to friction in the dry state .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Nitrophenylhydrazine are not fully understood. It is known to be involved in various biochemical reactions. For instance, it has been used as a derivatization agent for the simultaneous quantification of five important stereoisomeric hexoses .
Cellular Effects
It is known that nitro-substituted aryl hydrazines can have potential anticancer activity
Molecular Mechanism
It is suggested that it might be involved in the synthesis from the diazonium salt of 4-nitroaniline
Temporal Effects in Laboratory Settings
It is known that it is a solid compound that contains ≥30% water as a stabilizer
Metabolic Pathways
It is known that hexoses, which this compound has been used to quantify, participate in many metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenylhydrazine can be synthesized through the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride in an aqueous medium . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with water to prevent explosive decomposition .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminophenylhydrazine using reducing agents like tin(II) chloride.
Substitution: It reacts with carbonyl compounds to form hydrazones, which are useful in identifying aldehydes and ketones.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, hydrogen gas.
Reaction Conditions: Typically carried out in aqueous or alcoholic solutions at controlled temperatures.
Major Products:
Hydrazones: Formed from the reaction with carbonyl compounds.
Aminophenylhydrazine: Formed through reduction reactions.
Scientific Research Applications
4-Nitrophenylhydrazine has diverse applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Phenylhydrazine
- 2-Nitrophenylhydrazine
- 3-Nitrophenylhydrazine
- 2,4-Dinitrophenylhydrazine
Comparison: 4-Nitrophenylhydrazine is unique due to its nitro group at the 4-position, which enhances its reactivity with carbonyl compounds compared to other phenylhydrazines. This makes it particularly useful in analytical chemistry for the detection of aldehydes and ketones .
Properties
IUPAC Name |
(4-nitrophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |
Source | PubChem | |
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InChI Key |
KMVPXBDOWDXXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
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Related CAS |
636-99-7 (hydrochloride) | |
Record name | 4-Nitrophenylhydrazine | |
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DSSTOX Substance ID |
DTXSID4059207 | |
Record name | Hydrazine, (4-nitrophenyl)- | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
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Record name | (4-Nitrophenyl)hydrazine | |
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Vapor Pressure |
0.000946 [mmHg] | |
Record name | (4-Nitrophenyl)hydrazine | |
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CAS No. |
100-16-3 | |
Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
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Record name | (4-Nitrophenyl)hydrazine | |
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Record name | 4-Nitrophenylhydrazine | |
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Record name | (4-Nitrophenyl)hydrazine | |
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Record name | Hydrazine, (4-nitrophenyl)- | |
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Record name | 4-nitrophenylhydrazine | |
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Record name | (4-NITROPHENYL)HYDRAZINE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Nitrophenylhydrazine primarily acts as a nucleophile, reacting with carbonyl groups, particularly aldehydes and ketones. This reaction forms hydrazones, which often exhibit distinct spectral properties and can be used for identification and characterization purposes. [, , , , , , ] For instance, it reacts with dehydroacetic acid (DAA) to form a hydrazone with a higher molar absorptivity than DAA itself, enabling more sensitive detection. [] In the context of enzymes, this compound has been used as an active-site labeling agent for soybean lipoxygenase 1, providing insights into the enzyme's structure and iron-binding site. []
A:
- Spectroscopic Data:
- IR: Characteristic peaks for N-H stretching (3300-3200 cm-1) and C=N stretching (1630 cm-1) are observed in hydrazones formed with this compound. []
- NMR: The presence of distinct chemical shifts and coupling constants in 1H and 13C NMR helps identify the cyclic and acyclic forms of arylhydrazones, including those derived from this compound. [] The nitro and hydrazine substituents on the aromatic ring cause characteristic shifts in the NMR spectrum. [, ]
A: While this compound is not typically employed as a catalyst itself, its reactions can be influenced by catalysts. For example, the oxidative degradation of 4-nitrophenylhydrazones of disaccharides to 3-O-hexosylpentoses can be catalyzed by molybdate ions in the presence of hydrogen peroxide. [] This highlights the potential for utilizing this compound in catalytic systems for specific transformations. Further research is necessary to fully explore its potential catalytic applications and optimize reaction conditions.
A: Computational studies have been instrumental in understanding the protonation behavior of this compound. Using semiempirical and ab initio calculations, researchers determined that protonation occurs preferentially at the primary amine nitrogen. [] These calculations provide valuable insights into the reactivity and properties of this compound, complementing experimental findings and guiding further research. []
A: The nitro group at the para position significantly influences the reactivity and properties of this compound. It enhances the electrophilicity of the aromatic ring and influences the acidity of the hydrazine moiety. [] The electron-withdrawing nature of the nitro group also affects the stability and spectral characteristics of the hydrazones formed. [, , ] Modifications to the substituents on the aromatic ring can alter the reactivity, stability, and potential biological activity of the molecule. [, , ]
A: this compound is known to be sensitive to light and heat, potentially leading to decomposition. [] Proper storage conditions, such as protecting it from light and storing it at low temperatures, are crucial for maintaining its stability. Formulation strategies to improve stability could involve using appropriate solvents, antioxidants, or encapsulating the compound in a protective matrix. [, ]
A: this compound is classified as a hazardous substance due to its potential mutagenicity and toxicity. [, ] Handling and disposal of this compound require adherence to strict safety protocols and regulations. Researchers should consult and comply with relevant safety data sheets (SDS) and local regulations for safe handling, storage, and disposal. [, ]
A: While the provided texts don't offer a detailed historical account of this compound research, they highlight its longstanding use as a derivatizing agent for carbonyl compounds, tracing back to Emil Fischer's work on sugar arylhydrazones. [, ] The development and application of various spectroscopic techniques, particularly NMR, marked a significant milestone, enabling detailed structural characterization and analysis of this compound derivatives. [, , ] Further milestones likely involve understanding the compound's reactivity, exploring its applications in various fields, and addressing its safety concerns.
A: The research on this compound spans across multiple disciplines, including organic chemistry, analytical chemistry, biochemistry, and materials science. [, , , ] The knowledge gained from studying its reactivity, stability, and interactions with other molecules has implications for diverse applications. For example, its use in analytical techniques like spectrophotometry aids in quantifying other compounds. [, , ] Furthermore, its interaction with enzymes provides insights into their structure and function, bridging the gap between chemistry and biology. [, ] The continued exploration of this compound's properties and applications encourages cross-disciplinary collaboration and fosters innovation in various fields.
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